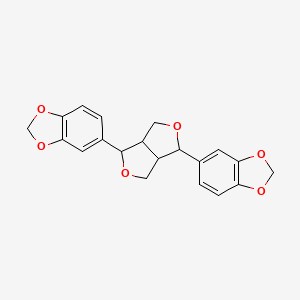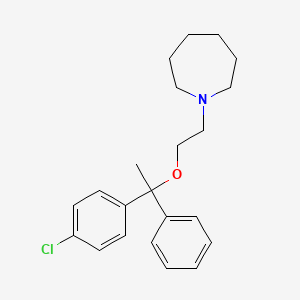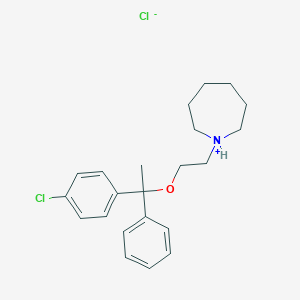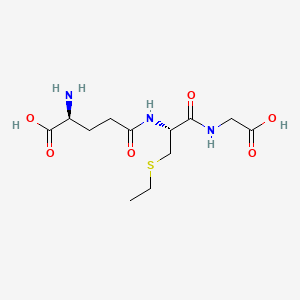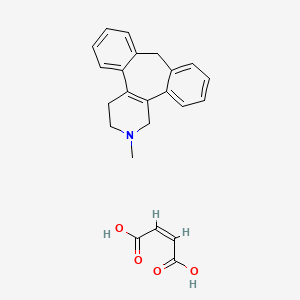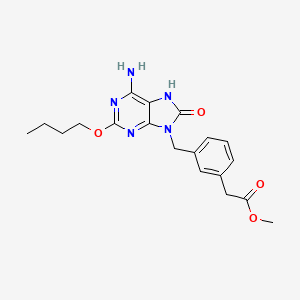
SM 324405
Übersicht
Beschreibung
SM 324405 ist ein selektiver Toll-like-Rezeptor 7 (TLR7)-Agonist-Antedrug. Es ist so konzipiert, dass es nach dem Eintritt in den Kreislauf schnell zu einer inaktiven Form metabolisiert wird, wodurch eine systemische Toxizität verhindert wird. Diese Verbindung wird hauptsächlich für die Immunforschung von allergischen Erkrankungen verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Herstellung von 8-Oxoadenin-DerivatenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und spezifischer Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise als Pulver mit einer Reinheit von ≥98% geliefert .
Wissenschaftliche Forschungsanwendungen
SM 324405 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um TLR7-Agonisten zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten.
Medizin: Erforscht wegen seines Potenzials zur Behandlung von allergischen Erkrankungen und anderen immunbedingten Erkrankungen.
Industrie: Wird bei der Entwicklung neuer immuntherapeutischer Wirkstoffe eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es selektiv den Toll-like-Rezeptor 7 (TLR7) aktiviert. Nach der Aktivierung löst TLR7 eine Signalkaskade aus, die zur Produktion von Interferonen und anderen Zytokinen führt. Diese Aktivierung verstärkt die Immunantwort, was sie bei der Immuntherapie von allergischen Erkrankungen effektiv macht .
Wirkmechanismus
Target of Action
SM 324405, also known as Methyl 2-(3-((6-amino-2-butoxy-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)phenyl)acetate, is a potent agonist of the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in viruses and triggers the production of cytokines that stimulate the immune response .
Mode of Action
This compound interacts with TLR7, triggering a cascade of events that lead to the production of cytokines . It exhibits selectivity for TLR7 over TLR8 . The compound induces the expression of interferon-alpha (IFN-α) and interferon-gamma (IFN-γ) in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes .
Biochemical Pathways
The activation of TLR7 by this compound leads to the production of cytokines, which are key players in the immune response . These cytokines, including IFN-α and IFN-γ, help to regulate the immune system and fight off infections .
Pharmacokinetics
This compound is rapidly metabolized to an inactive form upon entry into the circulation . This rapid metabolism, with a half-life of 2.6 minutes in human plasma, helps to prevent systemic toxicity .
Result of Action
The activation of TLR7 by this compound leads to an enhanced immune response, making it a potential candidate for immunotherapy of allergic diseases . In vivo studies have shown that this compound effectively inhibits allergen-induced airway inflammation without inducing systemic cytokines .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, its rapid metabolism in the plasma environment helps to prevent systemic toxicity
Biochemische Analyse
Biochemical Properties
SM 324405 plays a crucial role in biochemical reactions as a TLR7 agonist. It interacts with Toll-like receptor 7, a protein that plays a key role in the immune system by recognizing pathogens and activating immune responses. The compound has an EC50 value of 50 nM for TLR7, indicating its high potency . This compound induces the expression of interferon-alpha and interferon-gamma in human peripheral blood mononuclear cells and mouse splenocytes, while inhibiting the production of interleukin-5 in human peripheral blood mononuclear cells in vitro .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a TLR7 agonist, this compound activates immune cells, leading to the production of cytokines and other immune mediators . This activation can enhance the immune response against pathogens and has potential therapeutic applications in treating allergic diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Toll-like receptor 7. This binding triggers a cascade of signaling events that lead to the activation of immune responses. This compound’s agonistic activity is rapidly lost in the plasma environment, preventing systemic toxicity . The compound’s ability to induce interferon-alpha and interferon-gamma expression while inhibiting interleukin-5 production highlights its role in modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is metabolized to its corresponding acid in human plasma with a half-life of 2.6 minutes . This rapid metabolism ensures that this compound exerts its effects locally without causing systemic toxicity. Long-term studies have shown that this compound effectively inhibits allergen-induced airway inflammation without inducing systemic cytokine production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its rapid conversion to an inactive form upon entry into the circulation. This conversion is facilitated by enzymes in the plasma, ensuring that the compound’s agonistic activity is localized and does not cause systemic toxicity . The metabolic flux and levels of metabolites are influenced by the presence of this compound, highlighting its role in modulating immune responses.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it exerts its effects at the desired sites . The transport and distribution mechanisms are crucial for the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its target proteins and exerts its effects efficiently.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SM 324405 involves the preparation of 8-oxoadenine derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically supplied as a powder with a purity of ≥98% .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SM 324405 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um ihre entsprechende Säure zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre ursprüngliche Form zurückverwandeln.
Substitution: Die Butoxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und spezifische Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die entsprechende Säure und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imiquimod: Ein weiterer TLR7-Agonist, der zur Behandlung von Hauterkrankungen eingesetzt wird.
Resiquimod: Ein TLR7- und TLR8-Agonist mit breiteren Anwendungen in der Immuntherapie
Einzigartigkeit
SM 324405 ist aufgrund seiner Antedrug-Eigenschaften einzigartig, die es ermöglichen, schnell zu einer inaktiven Form metabolisiert zu werden, wodurch die systemische Toxizität reduziert wird. Diese Eigenschaft macht es besonders für lokale Behandlungen geeignet, ohne weitverbreitete Nebenwirkungen zu verursachen .
Eigenschaften
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


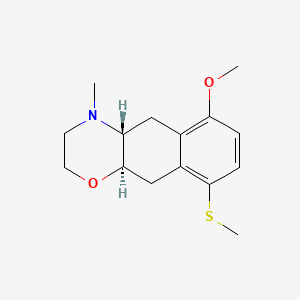
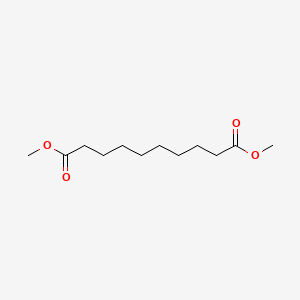
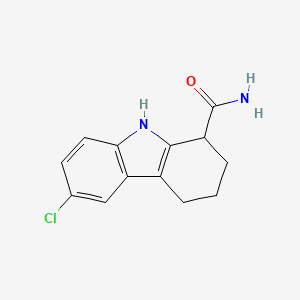
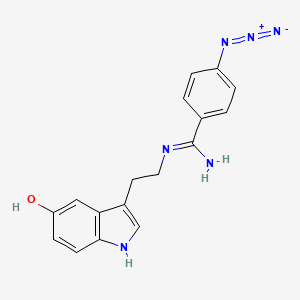
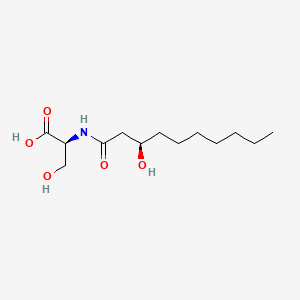

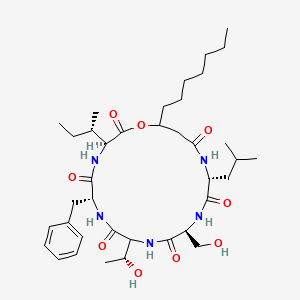
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)

